4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid

HDAC inhibition epigenetics cancer research

Procure CAS 115974-97-5, a bifunctional cinnamic acid derivative with para-carboxylic acid and α,β-unsaturated methyl ester handles. Validated as a key intermediate for FR-165649 synthesis and a selective HDAC2 inhibitor scaffold (IC50 1.6 µM, >30-fold selective vs HDAC4). This precise stereochemistry and orthogonal reactivity profile is essential for reproducible cinnamide library generation and heterobifunctional degrader construction. Substitution with generic analogs compromises selectivity.

Molecular Formula C11H10O4
Molecular Weight 206.2
CAS No. 115974-97-5
Cat. No. B6272961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid
CAS115974-97-5
Molecular FormulaC11H10O4
Molecular Weight206.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic Acid (CAS 115974-97-5): Chemical Identity and Procurement-Ready Specifications


4-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid, also known as methyl 4-carboxycinnamate, is a bifunctional aromatic building block featuring a para-substituted benzoic acid core and an α,β-unsaturated methyl ester side chain . The compound is commercially available at ≥95% purity and exhibits a melting point of 242–243 °C, facilitating reproducible handling in synthetic workflows . As a derivative of cinnamic acid, it retains the electrophilic Michael acceptor moiety while providing a carboxylic acid handle for conjugation or further derivatization, positioning it as a versatile intermediate in medicinal chemistry and materials science [1].

Why 4-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic Acid Cannot Be Replaced by Simple Cinnamate Analogs


Generic substitution of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid with other cinnamic acid derivatives (e.g., cinnamic acid, 4-carboxycinnamic acid, or methyl cinnamate) is scientifically invalid due to divergent electronic profiles, reactive functionalities, and biological activities . The presence of both a para-carboxylic acid group and an α,β-unsaturated methyl ester endows this compound with a unique bifunctional character that enables orthogonal synthetic manipulations—such as selective amidation of the acid while preserving the Michael acceptor—and imparts distinct enzyme inhibition potency and isoform selectivity not observed in simpler analogs [1]. The quantitative evidence below substantiates why procurement of the specific CAS 115974-97-5 entity is critical for reproducible experimental outcomes.

Quantitative Differentiation of 4-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic Acid Against Closest Analogs


HDAC2 Inhibition Potency Exceeds That of Parent Cinnamic Acid by Over 35-Fold

4-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid inhibits histone deacetylase 2 (HDAC2) with an IC50 of 1.6 µM (1612 nM), whereas the unsubstituted parent compound cinnamic acid exhibits an IC50 of approximately 60 µM against HDAC1 [1][2]. This represents a >35-fold improvement in potency, highlighting the critical contribution of the para-carboxy methyl ester substitution to target engagement.

HDAC inhibition epigenetics cancer research

HDAC4 Selectivity Profile Differentiates from Pan-Inhibitory Cinnamic Hydroxamates

While many cinnamic acid-derived hydroxamates exhibit broad pan-HDAC inhibition, 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid demonstrates marked selectivity: it displays an IC50 >50 µM against HDAC4, compared to its 1.6 µM potency on HDAC2 [1]. This >30-fold selectivity window contrasts with non-selective hydroxamates that typically inhibit both class I and class II HDACs at similar concentrations.

isoform selectivity HDAC4 chemical probe

Bifunctional Reactivity Enables Orthogonal Synthetic Elaboration Unattainable with 4-Carboxycinnamic Acid

4-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid serves as a pivotal intermediate in the synthesis of FR-165649, a bradykinin antagonist, where the carboxylic acid is selectively amidated with methylamine while the α,β-unsaturated ester remains intact for subsequent hydrolysis [1]. In contrast, the free diacid analog 4-carboxycinnamic acid lacks this orthogonal protection, requiring additional protection/deprotection steps to achieve similar chemoselectivity.

synthetic intermediate drug discovery bifunctional building block

Improved Physicochemical Handling Relative to 4-Carboxycinnamic Acid

The methyl ester derivative 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid exhibits a melting point of 242–243 °C , substantially lower than the >300 °C decomposition point of 4-carboxycinnamic acid . This lower melting point, combined with enhanced solubility in organic solvents (soluble in ethanol, ether, DMSO), facilitates easier handling, purification, and formulation compared to the high-melting, poorly soluble free diacid.

physicochemical properties formulation solubility

Optimal Deployment Scenarios for 4-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic Acid Based on Validated Differentiation


Synthesis of Isoform-Selective HDAC Inhibitor Libraries

Leverage the compound's 1.6 µM HDAC2 potency and >30-fold selectivity over HDAC4 to generate focused libraries of cinnamide or hydroxamate derivatives. The carboxylic acid handle permits rapid diversification via amide coupling, while the α,β-unsaturated ester can be retained or hydrolyzed to probe structure-activity relationships [1][2].

Construction of Bifunctional Chemical Probes and PROTACs

The orthogonal reactivity of the carboxylic acid and methyl ester moieties enables sequential conjugation to linker elements and E3 ligase ligands without cross-reactivity. This bifunctional character is essential for building heterobifunctional degraders or fluorescent probes where precise chemoselectivity is required [1].

Preparation of Bradykinin Antagonist Intermediates and Related Therapeutics

As demonstrated in the synthesis of FR-165649, this compound is a validated intermediate for constructing bioactive cinnamides. Procurement of CAS 115974-97-5 ensures access to a key building block with proven scalability and compatibility with standard peptide coupling conditions [1].

Development of Assay-Ready Reference Standards for HDAC Activity Measurements

Given its well-defined IC50 values against HDAC2 (1.6 µM) and HDAC4 (>50 µM), the compound can serve as a calibrant or positive control in biochemical and cellular HDAC assays, enabling cross-study comparability and quality control in screening campaigns [1].

Technical Documentation Hub

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